Cas no 82954-65-2 ((4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine)

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine structure
82954-65-2 structure
Product Name:(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
CAS 번호:82954-65-2
MF:C6H13NO2
메가와트:131.172921895981
MDL:MFCD03095390
CID:720819
PubChem ID:2733884
Update Time:2024-10-27

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine 화학적 및 물리적 성질

이름 및 식별자

    • 1,3-Dioxolane-4-methanamine,2,2-dimethyl-, (4S)-
    • (S)-(+)-(2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
    • [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • ((s)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
    • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (4S)-
    • 1-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • TC
    • (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
    • (4S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (ACI)
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (S)- (ZCI)
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
    • 1,3-Dioxolane-4-methanamine 2,2-dimethyl-, (4S)-
    • W-200511
    • GEO-01181
    • Dimethyl-1,3-dioxolan-4-yl)methanamine
    • EN300-2917637
    • (S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
    • AKOS005257684
    • MFCD03095390
    • DTXSID301003024
    • (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine, AldrichCPR
    • AKOS006276653
    • D75607
    • (s)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)methylamine
    • CS-0094691
    • 2,2-dimethyl-4(s)-4-aminomethyl-1,3-dioxalane
    • CS-16285
    • (S)-2,2-dimethyl-[1,3]dioxolane-4-methanamine
    • SCHEMBL949218
    • 82954-65-2
    • MDL: MFCD03095390
    • 인치: 1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1
    • InChIKey: HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • 미소: C([C@H]1COC(C)(C)O1)N

계산된 속성

  • 정밀분자량: 131.094628657g/mol
  • 동위원소 질량: 131.094628657g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 103
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 44.5
  • 소수점 매개변수 계산 참조값(XlogP): -0.5

실험적 성질

  • 밀도: 1.012
  • 비등점: 147-148°C/14mm

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine 보안 정보

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48182-100mg
(S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 98%
100mg
¥667 2021-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48182-250mg
(S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 98%
250mg
¥1000 2021-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48182-1g
(S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 98%
1g
¥2500 2021-08-02
Fluorochem
013546-250mg
S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 99%
250mg
£150.00 2022-03-01
Fluorochem
013546-5g
S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 99%
5g
£1160.00 2022-03-01
Fluorochem
013546-10g
S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 99%
10g
£2025.00 2022-03-01
Chemenu
CM195735-5g
(S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
5g
$712 2021-08-05
Alichem
A159001677-1g
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
1g
$400.00 2023-09-01
Ambeed
A298113-100mg
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
100mg
$20.0 2025-04-16
Ambeed
A298113-250mg
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
250mg
$41.0 2025-04-16

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
참조
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

합성 방법 3

반응 조건
1.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
참조
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

합성 방법 4

반응 조건
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Toluene ;  2 h, 90 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
참조
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

합성 방법 5

반응 조건
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
참조
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

합성 방법 6

반응 조건
1.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
2.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
2.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
2.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
참조
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 65 °C
3.1 Reagents: Disodium sulfide Solvents: Water ;  16 h, 55 °C
참조
Synthesis of phosphonoglycine backbone units for the development of phosphono peptide nucleic acids
Doboszewski, Bogdan; et al, European Journal of Organic Chemistry, 2013, 2013(22), 4804-4815

합성 방법 8

반응 조건
1.1 Reagents: Boron trifluoride etherate ;  1 h, 0 °C; 0 °C → 40 °C; 1 h, 40 °C
2.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
3.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
3.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
3.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
참조
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

합성 방법 9

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

합성 방법 10

반응 조건
1.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
참조
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
참조
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

합성 방법 12

반응 조건
참조
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

합성 방법 13

반응 조건
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

합성 방법 14

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  20 h, rt
2.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
참조
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

합성 방법 15

반응 조건
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
참조
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

합성 방법 16

반응 조건
참조
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

합성 방법 17

반응 조건
1.1 Reagents: Sodium azide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  8 h, reflux
2.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
참조
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Raw materials

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Preparation Products

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:82954-65-2)(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
주문 번호:A840475
인벤토리 상태:in Stock
재다:5g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:50
가격 ($):182.0/636.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:82954-65-2)(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
A840475
순결:99%/99%
재다:5g/25g
가격 ($):182.0/636.0
Email